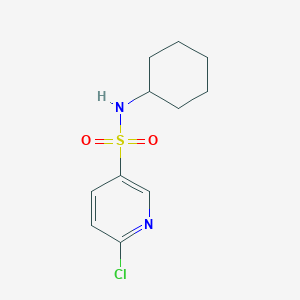

6-chloro-N-cyclohexylpyridine-3-sulfonamide

説明

特性

IUPAC Name |

6-chloro-N-cyclohexylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFXRSADYROONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonyl Chloride Intermediate Formation

The foundational method involves chlorosulfonylation of pyridine derivatives to generate pyridine-3-sulfonyl chloride. This intermediate is critical for subsequent amination. Chlorosulfonic acid (ClSO₃H) reacts with pyridine at elevated temperatures (110–130°C), introducing the sulfonyl chloride group at the 3-position. For 6-chloro-substituted variants, pre-chlorinated pyridine (e.g., 6-chloropyridine) serves as the starting material. Chlorination is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., triethylamine) at 70–105°C for 4–8 hours.

Reaction Conditions for Chlorination

Amination with Cyclohexylamine

The sulfonyl chloride intermediate reacts with cyclohexylamine in a nucleophilic substitution. This step requires careful pH control (7–9) to optimize yields and minimize side reactions. Cyclohexylamine’s lower nucleophilicity compared to primary amines necessitates extended reaction times (12–24 hours) at 25–40°C.

Key Considerations

-

Solvent System : Acetonitrile/water mixtures (3:1 v/v) enhance solubility and reaction efficiency.

-

Byproduct Management : Unreacted POCl₃ is evaporated post-chlorination to prevent interference during amination.

Copper-Catalyzed Coupling for Direct Sulfonamidation

Thiol-to-Sulfonamide Conversion

An alternative pathway employs copper(I) iodide (CuI) with 2,2'-bipyridine (bpy) as a catalytic system to directly couple thiols and amines. For 6-chloro-N-cyclohexylpyridine-3-sulfonamide, 6-chloropyridine-3-thiol and cyclohexylamine react in dimethyl sulfoxide (DMSO) at 60°C under oxygen.

Optimized Protocol

Limitations and Adjustments

-

Steric Hindrance : Bulky substituents on pyridine (e.g., chloro at 6-position) reduce reaction rates, necessitating higher catalyst loadings.

-

Oxidative Conditions : Molecular oxygen ensures thiol oxidation to disulfides, which subsequently react with amines.

Electrochemical Synthesis: A Green Chemistry Approach

Direct Electro-Oxidative Coupling

Recent advances utilize electrochemical methods to synthesize sulfonamides from thiols and amines. In a divided cell, 6-chloropyridine-3-thiol and cyclohexylamine undergo oxidation at a graphite anode (1.5 V vs. Ag/AgCl) in acetonitrile/water (3:1 v/v) with tetramethylammonium tetrafluoroborate as the supporting electrolyte.

Advantages Over Traditional Methods

-

Reduced Waste : Eliminates stoichiometric oxidants like hydrogen peroxide.

-

Mild Conditions : Operates at ambient temperature (25°C) with shorter reaction times (6–8 hours).

Electrochemical Parameters

| Parameter | Value |

|---|---|

| Anode Material | Graphite |

| Cathode Material | Stainless Steel |

| Potential | 1.5 V vs. Ag/AgCl |

| Supporting Electrolyte | TMABF₄ (10 mol%) |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Chlorosulfonylation | 70–85 | High | Moderate (POCl₃ use) |

| Copper Catalysis | 80–90 | Moderate | Low (Cu waste) |

| Electrochemical | 60–75 | Emerging | Low |

Regioselectivity Challenges

Introducing the chloro group at the 6-position requires precise control:

-

Pre-Chlorination : Starting with 6-chloropyridine ensures correct positioning but limits downstream functionalization flexibility.

-

Post-Chlorination : Risk of over-chlorination or side reactions at the 2- or 4-positions necessitates directing groups (e.g., sulfonamide).

Industrial-Scale Considerations

Cost-Benefit Analysis

化学反応の分析

6-chloro-N-cyclohexylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond and formation of corresponding sulfonic acids and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Mechanism of Action

6-chloro-N-cyclohexylpyridine-3-sulfonamide has the molecular formula and a molecular weight of approximately 274.77 g/mol. The compound is characterized by its sulfonamide group, which is known to act as a competitive antagonist in the synthesis of folic acid by mimicking p-aminobenzoic acid (PABA), an essential precursor in bacterial DNA synthesis.

Medicinal Chemistry

The compound is utilized in the development of new antibacterial agents due to its structural similarities to existing sulfonamides, which have established antibacterial properties. Research indicates that derivatives of this compound can exhibit varying degrees of activity against different bacterial strains.

Enzyme Inhibition Studies

This compound is employed in studies focused on enzyme inhibition. Its sulfonamide moiety allows it to interact with enzymes involved in folate metabolism, making it a valuable tool in understanding enzyme kinetics and mechanisms.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it versatile for creating new compounds with potential biological activity .

Case Studies

Several studies have been conducted to evaluate the biological activities and potential applications of this compound:

Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

Anti-inflammatory Effects

A study examining the anti-inflammatory properties using LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

作用機序

The mechanism of action of 6-chloro-N-cyclohexylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in various therapeutic and research applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 6-chloro-N-cyclohexylpyridine-3-sulfonamide, the following structurally related sulfonamide derivatives are compared:

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound confers significant steric bulk and hydrophobicity, which may influence binding affinity in biological systems or material science applications . The pyridin-4-ylmethyl substituent () introduces an additional aromatic ring, enabling π-π interactions critical for crystal packing and solid-state stability . The 3-fluorophenylmethyl group () adds electronegativity and lipophilicity, which could enhance membrane permeability in drug discovery contexts .

Synthetic Accessibility :

- The cyclohexyl derivative (CAS: 622800-46-8) and cyclobutylmethyl analog (CAS: 1095174-72-3) are commercially available at ≥95% purity, suggesting established synthetic routes .

- Derivatives with heteroaromatic substituents (e.g., pyridin-4-ylmethyl) may require specialized coupling reagents or protective group strategies .

Physicochemical Properties :

- Molecular weight correlates with substituent size: fluorophenylmethyl + N-methyl (314.76 g/mol) > cyclohexyl (274.77 g/mol) > pyridin-4-ylmethyl (283.74 g/mol) > cyclobutylmethyl (260.74 g/mol) .

- The presence of fluorine () or nitrogen () in substituents may alter electronic properties, such as dipole moments or hydrogen-bonding capacity.

Notes on Structural Implications

- Cyclohexyl vs.

- Synthetic Challenges : N-Methylation (as in ) requires careful control to avoid over-alkylation, whereas cyclohexyl attachment may involve straightforward sulfonamide formation .

生物活性

6-Chloro-N-cyclohexylpyridine-3-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural characteristics and biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O2S. The compound features a pyridine ring substituted with a chlorine atom and a cyclohexyl group, along with a sulfonamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar sulfonamides have been shown to inhibit various enzymes, including cholinesterases and lipoxygenases. These enzymes play crucial roles in neurotransmission and inflammatory processes, respectively .

- Antimicrobial Activity : The compound exhibits antibacterial properties against a range of gram-positive and gram-negative bacteria, which is characteristic of many sulfonamide derivatives. This action is primarily due to the inhibition of bacterial folate synthesis .

Biological Activity Data

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cholinesterases | Moderate inhibition | |

| Enzyme Inhibition | Lipoxygenases | Weak inhibition | |

| Antibacterial | Bacillus subtilis | Significant antibacterial activity | |

| Antibacterial | Escherichia coli | Significant antibacterial activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed notable effectiveness against both Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential candidate for developing new antibacterial agents.

- Enzyme Interaction Studies : Research focusing on the interaction of sulfonamides with cholinesterases revealed that this compound could inhibit enzyme activity, thereby affecting neurotransmission pathways. This finding suggests potential implications for treating conditions related to cholinergic dysfunctions .

- Therapeutic Applications : Given its structural similarities to other sulfonamides, this compound may also be explored for applications in treating central nervous system disorders by acting as a dopamine D3 receptor ligand. Such applications highlight its versatility beyond antimicrobial activity .

Q & A

Q. How can in silico models predict novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Generate a virtual library of derivatives using Cheminformatics tools (RDKit, Open Babel).

- Screen for ADMET properties (SwissADME, pkCSM) and synthetic accessibility (SYLVIA score).

- Prioritize candidates via QSAR models (partial least squares regression) trained on existing bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。